5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline
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Overview
Description
5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline typically involves cyclization and cycloaddition reactions. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various cyclization reactions . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The process typically includes the use of organometallic compounds and cross-coupling reactions to introduce the trifluoromethyl group and methoxy substituents .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the quinoline ring .
Scientific Research Applications
5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Investigated for its potential use in antimalarial and antineoplastic drugs.
Industry: Used in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in various biological processes. The trifluoromethyl group enhances its binding affinity to these targets, making it more effective in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines such as:
- 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Uniqueness
What sets 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline apart is its unique combination of methoxy and trifluoromethyl substituents, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5,8-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-23-15-8-9-16(24-2)17-13(15)6-7-14(22-17)11-4-3-5-12(10-11)18(19,20)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIRDAVDOKYSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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